

Endocrine-Disrupting Potential of Muscone: A Technical Guide

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Compound of Interest

Compound Name: *Muscone*

Cat. No.: *B1676871*

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Executive Summary

Muscone, a macrocyclic ketone, is a key fragrance component historically derived from animal sources and now largely produced synthetically. While its olfactory properties are well-documented, its potential to interact with the endocrine system is an area of growing scientific interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of Muscone. It is intended for researchers, toxicologists, and drug development professionals. This document synthesizes available in vitro and in silico data, details key experimental methodologies, and visualizes relevant pathways and workflows to provide a thorough understanding of Muscone's interaction with hormonal systems.

The available evidence indicates that Muscone exhibits weak estrogenic activity in vitro. Computational studies further predict potential interactions with the androgen receptor, progesterone receptor, and the aromatase enzyme, though these interactions await experimental validation. Significant data gaps remain, particularly concerning quantitative binding affinities, dose-response relationships for various endocrine endpoints, and potential effects on the thyroid and glucocorticoid signaling pathways. This guide summarizes the existing data, highlights these critical knowledge gaps, and provides detailed protocols for the assays necessary to further elucidate the endocrine-disrupting profile of Muscone.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, posing potential risks to developmental, reproductive, neurological, and immune systems. Muscone ((3R)-3-Methylcyclopentadecan-1-one) is a 15-membered macrocyclic ketone prized for its characteristic musky scent. It is the principal odorant in natural deer musk and is now widely synthesized for use in perfumes, cosmetics, and other consumer products. Given its widespread human exposure and lipophilic nature, which suggests a potential for bioaccumulation, assessing its interaction with the endocrine system is of paramount importance.

This guide focuses specifically on the endocrine-disrupting potential of Muscone, distinguishing it from other synthetic musks like nitro-musks (e.g., Musk Ketone) and polycyclic musks (e.g., Galaxolide), which have been more extensively studied and have demonstrated various endocrine-disrupting activities.

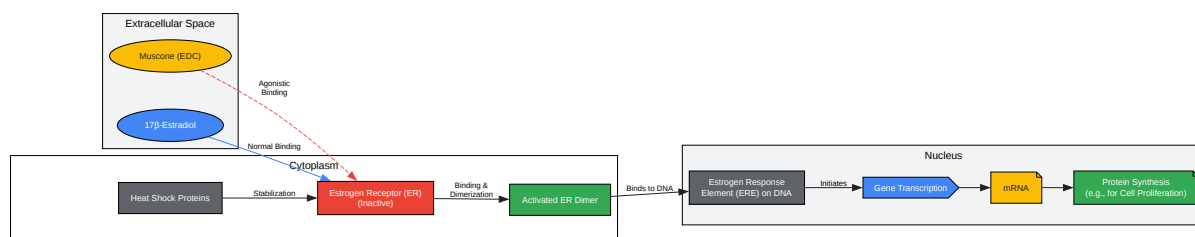
Interaction with Nuclear Hormone Receptors

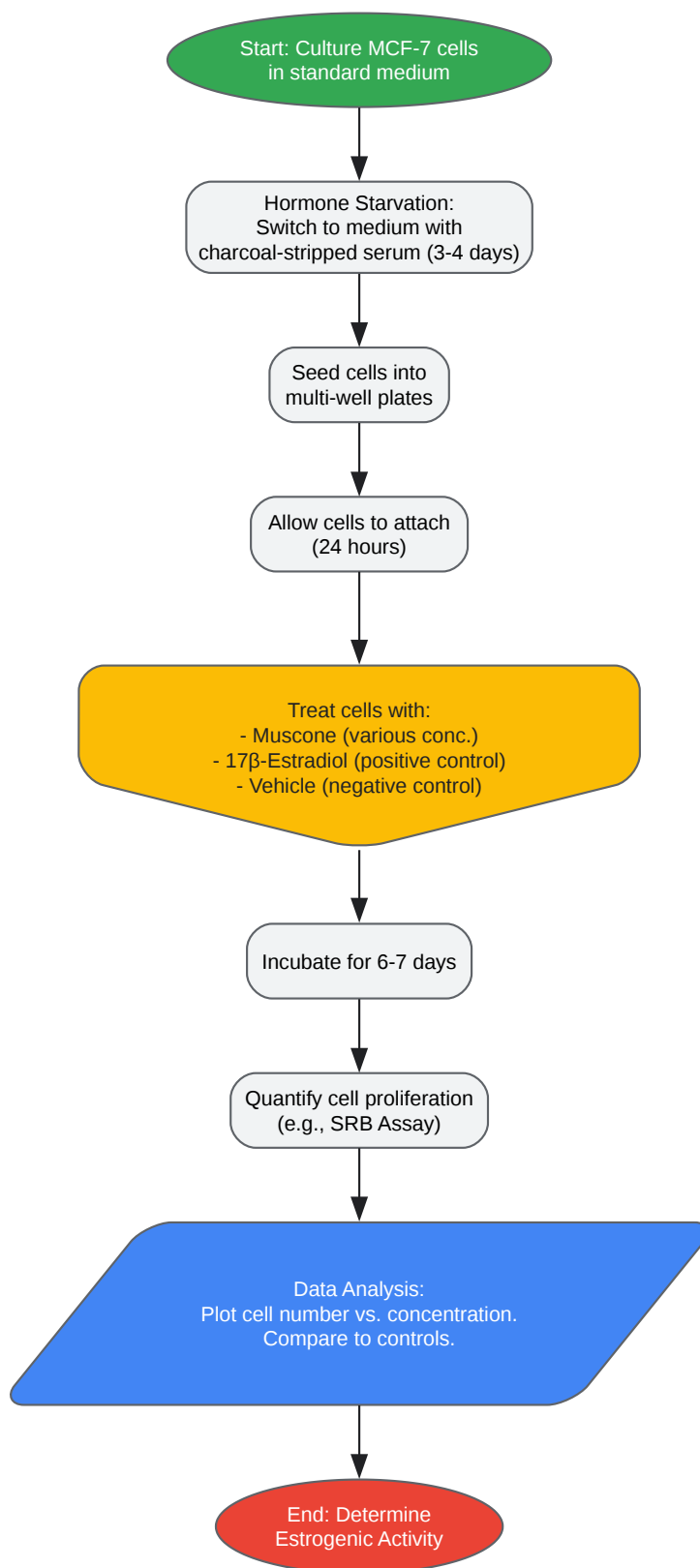
The primary mechanism by which many EDCs exert their effects is through binding to nuclear hormone receptors, acting as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).

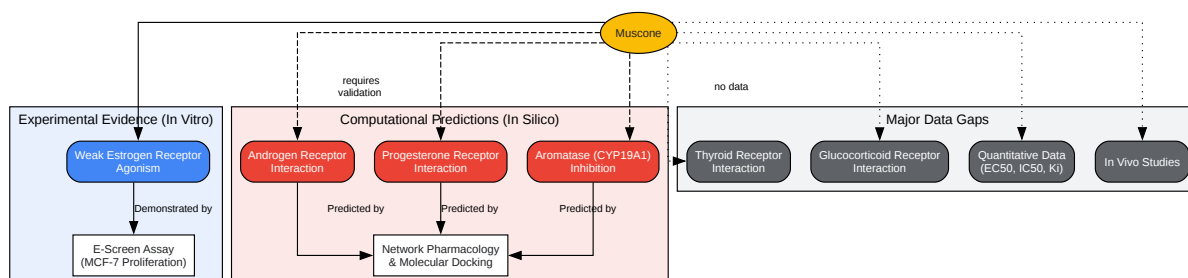
Estrogen Receptor (ER) Signaling

The most direct evidence for Muscone's endocrine activity is its interaction with the estrogen receptor.

Findings: In vitro studies using the E-screen (Estrogen-screen) assay, which measures the proliferation of estrogen-responsive human MCF-7 breast cancer cells, have demonstrated that Muscone is weakly estrogenically active[1][2]. This proliferative effect was shown to be estrogen receptor-mediated, as it could be inhibited by co-incubation with an anti-estrogen like tamoxifen[2]. However, the estrogenic potency of Muscone was reported to be low compared to the endogenous hormone 17 β -estradiol[1][2].







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References

- 1. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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